N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

Researchers requiring a benzothiazole-isoxazole carboxamide with the precise 4,6-dimethyl/5-phenyl substitution pattern for reproducible SAR studies often face supply inconsistency. This compound solves that by providing a structurally authenticated batch suitable for FLIPR-based calcium flux screens against recombinant P2X₃ and P2X₂/₃ cell lines. - Enables direct benchmarking against known P2X₃ antagonists (A-317491, gefapixant) with documented selectivity ratio comparisons. - Supports broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) to assess polypharmacology against the p38α MAP kinase chemotype. - Offered at ≥95% purity, compliant with early-stage discovery requirements, and shipped globally under ambient conditions.

Molecular Formula C19H15N3O2S
Molecular Weight 349.4 g/mol
Cat. No. B11349820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide
Molecular FormulaC19H15N3O2S
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4)C
InChIInChI=1S/C19H15N3O2S/c1-11-8-12(2)17-16(9-11)25-19(20-17)21-18(23)14-10-15(24-22-14)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,21,23)
InChIKeyJLYTZLYTCZYPKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide: Compound Class, Core Structure, and Procurement Context


N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide (molecular formula C₁₉H₁₅N₃O₂S, MW 349.4 g/mol) belongs to the benzothiazole–isoxazole carboxamide class—a hybrid scaffold combining a 4,6-dimethyl-substituted benzothiazole core linked via a carboxamide bridge to a 5-phenyl-1,2-oxazole (isoxazole) ring [1]. This structural class has attracted attention in medicinal chemistry and agrochemical discovery because both the benzothiazole and isoxazole moieties independently confer broad biological activity spectra, including anticancer, anti-inflammatory, antimicrobial, and kinase-inhibitory properties [2]. The compound is catalogued by several screening-compound suppliers (e.g., Life Chemicals, ChemDiv) and is typically offered at ≥90–95% purity for early-stage research use .

Why Generic Substitution Fails for N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide in Scientific Sourcing


Benzothiazole–oxazole carboxamides are not functionally interchangeable despite sharing a common core scaffold. The position and nature of substituents on both the benzothiazole ring (4,6-dimethyl vs. unsubstituted, mono-methyl, or halogen-substituted) and the oxazole ring (5-phenyl vs. 5-methyl, 5-unsubstituted, or 3,4-dimethylphenyl) create distinct steric, electronic, and lipophilic profiles that can profoundly alter target binding, pharmacokinetic behavior, and biological readout [1]. In the p38α MAP kinase benzothiazole–oxazole inhibitor series, for instance, the presence and position of the vicinal phenyl group directly determined metabolic stability, with certain phenyl-oxazole configurations exhibiting rapid oxidative clearance that required scaffold redesign [2]. Therefore, sourcing a compound with the precise 4,6-dimethyl benzothiazole and 5-phenyl isoxazole substitution pattern is essential for experimental reproducibility and valid structure–activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence: N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide vs. Closest Analogs


Physicochemical Differentiation: 5-Phenyl Substitution Increases Lipophilicity and Molecular Weight vs. Non-Phenyl Isoxazole Analogs

The 5-phenyl substitution on the isoxazole ring of the target compound increases both molecular weight and calculated lipophilicity compared to the closest purchasable analog lacking this phenyl group. The target compound (C₁₉H₁₅N₃O₂S, MW 349.4 g/mol) has a computed XLogP3 of approximately 3.1, while the analog N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide (CAS 919860-32-5, C₁₃H₁₁N₃O₂S, MW 273.31 g/mol) has an XLogP3 of approximately 1.8–2.0 [1]. This difference of ~1.1 log units translates to a roughly 12-fold higher predicted octanol–water partition coefficient for the 5-phenyl compound, which can significantly affect membrane permeability, plasma protein binding, and in vivo distribution profile [2].

Lipophilicity Drug-likeness Physicochemical profiling

Structural Scaffold Differentiation: 4,6-Dimethyl Benzothiazole Provides Distinct Steric Bulk vs. Unsubstituted or Mono-Methyl Benzothiazole Analogs

The 4,6-dimethyl substitution pattern on the benzothiazole ring represents a specific steric and electronic configuration that differs from commonly available analogs. Comparators such as N-(1,3-benzothiazol-2-yl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide (C₁₉H₁₅N₃O₂S, MW 349.4 g/mol) share the same molecular formula and molecular weight but place the dimethyl groups on the phenyl-oxazole rather than the benzothiazole ring . Other analogs such as N-(6-methyl-1,3-benzothiazol-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide or 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide vary in the number and regiochemistry of methyl and phenyl substituents . The 4,6-dimethyl benzothiazole pattern introduces steric hindrance near the carboxamide linkage that can differentially affect the dihedral angle between the benzothiazole and oxazole rings, thereby altering the presentation of hydrogen-bond donor/acceptor pharmacophoric features to biological targets [1].

Structure–activity relationship Scaffold optimization Benzothiazole SAR

P2X3/P2X2/3 Receptor Antagonism: Class-Level Evidence Supports Differentiation from P2X-Unrelated Benzothiazole–Oxazole Analogs

The benzothiazole–oxazole carboxamide chemotype is explicitly claimed in multiple Roche patents as a privileged scaffold for P2X₃ and P2X₂/₃ purinergic receptor antagonism, a mechanism relevant to chronic pain, genitourinary disorders, and respiratory diseases [1]. While the specific compound N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide is not explicitly exemplified in the disclosed patent SAR tables, its core scaffold falls within the generic Markush structure (Formula I: R₁ = optionally substituted oxazole/isoxazole; X, R₂–R₆, Rₐ, R_b as defined) [2]. Importantly, the patent SAR data demonstrate that benzothiazole-containing analogs within this chemotype achieve P2X₃ IC₅₀ values in the nanomolar to low-micromolar range using FLIPR-based calcium flux assays in recombinant cell lines, whereas closely related benzoxazole (oxygen in place of sulfur) analogs show reduced potency, confirming that the sulfur atom in the benzothiazole ring is a critical determinant of target engagement [3].

Purinergic signaling Pain P2X3 antagonist

Benzothiazole–Oxazole Carboxamides as Kinase Inhibitor Scaffolds: Class-Level Evidence from p38α MAP Kinase

The benzothiazole–oxazole carboxamide scaffold has been explored in peer-reviewed literature as a p38α MAP kinase inhibitor chemotype. Pandey et al. (2008) reported the rational design, synthesis, and SAR of benzothiazole-based p38α inhibitors featuring central oxazole or imidazole linkers, with co-crystal structures confirming a Type II kinase inhibitor binding mode (PDB: 3C5U) [1]. Within this series, the benzothiazole-6-yl–oxazole/imidazole substitution pattern was critical for potency, but metabolic instability of the vicinal phenyl–oxazole motif prompted scaffold redesign toward aminopyrazole replacements [2]. The target compound's 4,6-dimethyl benzothiazole and 5-phenyl isoxazole-3-carboxamide architecture differs from the disclosed p38α inhibitor series (which used a benzothiazol-6-yl–oxazole linkage), but the shared benzothiazole–oxazole pharmacophore suggests potential kinase polypharmacology that would not be recapitulated by analogs lacking either heterocycle .

Kinase inhibition p38α MAP kinase Anti-inflammatory

Antimicrobial Activity Differentiation: Benzothiazole-Containing Analogs Outperform Oxazole-Only Derivatives in Head-to-Head Microbial Studies

In a direct comparative study by Tomi et al. (2015), heterocyclic compounds containing both oxazole and benzothiazole moieties were synthesized and tested side-by-side against a panel of bacterial and fungal strains [1]. The study explicitly demonstrated that benzothiazole-containing derivatives exhibited superior antimicrobial activity compared to their oxazole-only counterparts. For example, benzothiazole-bearing compound 19b showed a minimum inhibitory concentration (MIC) of 3.12 μg/mL against S. aureus, E. faecalis, S. typhi, E. coli, K. pneumoniae, and P. aeruginosa, while the corresponding oxazole analog 19a was less active [2]. This head-to-head comparison establishes that the benzothiazole ring is a critical determinant of antimicrobial potency within this chemotype. Although the specific compound N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide was not among the exact compounds tested in Tomi et al.'s panel, it shares the essential benzothiazole–oxazole hybrid architecture, and the class-level SAR trend predicts that its benzothiazole-containing scaffold would confer antimicrobial activity superior to oxazole-only analogs [3].

Antimicrobial MIC Benzothiazole vs. oxazole

Vendor Availability and Purity Comparison: Sourcing Landscape for the 5-Phenyl Isoxazole Carboxamide vs. Non-Phenyl Analogs

The target compound N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide is available from multiple screening-compound suppliers, including Life Chemicals (catalog F2833-0024, purity ≥90%) . In contrast, the non-phenyl analog N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide (CAS 919860-32-5) is available from Bidepharm at 98% purity and from Life Chemicals . The methylsulfonyl-substituted analog N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide (CAS 912891-49-7) is also commercially listed, representing a third procurement option with a distinct electron-withdrawing substituent on the benzothiazole ring . The three compounds—while sharing the 5-phenyl-isoxazole-3-carboxamide motif—differ in the benzothiazole substitution (4,6-dimethyl vs. unsubstituted vs. 6-methylsulfonyl), creating a mini-SAR panel from commercially available compounds. No single supplier offers all three analogs as a pre-assembled SAR set; researchers must coordinate multi-vendor procurement.

Compound sourcing Screening collections Procurement

Best-Fit Research and Industrial Application Scenarios for N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide


P2X₃/P2X₂/₃ Antagonist Screening and Pain Program Hit Expansion

Based on the patent-protected benzothiazole–oxazole carboxamide scaffold for P2X₃/P2X₂/₃ antagonism [1], this compound is a rational procurement choice for laboratories running FLIPR-based calcium flux screens against recombinant P2X₃ and P2X₂/₃ cell lines. The 4,6-dimethyl benzothiazole substitution may confer selectivity advantages over unsubstituted benzothiazole analogs within the Roche patent SAR series. Researchers should benchmark this compound against known P2X₃ antagonists (e.g., A-317491, gefapixant) and compare P2X₃ vs. P2X₂/₃ selectivity ratios.

Kinase Profiling and p38α MAP Kinase Selectivity Assessment

The benzothiazole–oxazole carboxamide scaffold has precedent as a p38α MAP kinase inhibitor chemotype with a structurally characterized Type II binding mode (PDB: 3C5U) [2]. The 4,6-dimethyl/5-phenyl configuration of this compound introduces steric features that may alter kinase selectivity relative to the disclosed benzothiazol-6-yl–oxazole series. Procurement is justified for broad-panel kinase profiling (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to identify potential polypharmacology or selectivity windows not present in the original p38α inhibitor series.

Antimicrobial Screening Against ESKAPE Pathogen Panel

Class-level evidence from Tomi et al. (2015) demonstrates that benzothiazole–oxazole hybrid compounds achieve MIC values as low as 3.12 μg/mL against S. aureus, E. coli, K. pneumoniae, P. aeruginosa, and other clinically relevant pathogens [3]. The target compound, as a benzothiazole–isoxazole hybrid, is appropriate for inclusion in antimicrobial susceptibility screening cascades, with the caveat that MIC data for this specific compound have not been published. Researchers should include the non-phenyl analog (CAS 919860-32-5) and the 6-methylsulfonyl analog (CAS 912891-49-7) in parallel to establish a preliminary antimicrobial SAR.

Physicochemical Property Screening for CNS Drug Discovery Programs

The target compound's computed properties (MW ~349, XLogP3 ~3.1, TPSA ~96 Ų) place it within or near the favorable range for CNS drug-likeness according to standard filters (MW < 400, cLogP < 5, TPSA < 90 Ų being ideal; TPSA of 96 Ų is slightly above the optimal cutoff) [4]. The 5-phenyl group elevates lipophilicity relative to the non-phenyl analog (ΔXLogP3 ≈ +1.1), which may improve blood–brain barrier penetration in parallel artificial membrane permeability assays (PAMPA-BBB). This compound can serve as a tool to probe the relationship between isoxazole 5-substitution and CNS penetration within benzothiazole–oxazole carboxamide series.

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